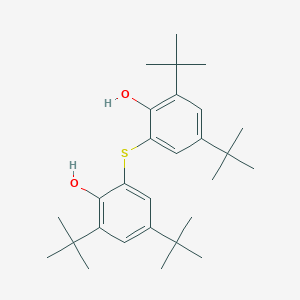
4,46,6-di-tert-butyl-2,2-thiobisphenol
Overview
Description
4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol is a synthetic organic compound with the molecular formula C28H42O2S and a molecular weight of 442.7 g/mol . It is characterized by the presence of two phenolic groups connected by a sulfur atom, with tert-butyl groups at the 4 and 6 positions on each phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol can be synthesized through the reaction of 2,4-di-tert-butylphenol with sulfur dichloride (SCl2) under controlled conditions . The reaction typically involves the following steps:
- Dissolving 2,4-di-tert-butylphenol in an appropriate solvent such as acetonitrile.
- Adding sulfur dichloride dropwise to the solution while maintaining the temperature between 0-5°C.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Isolating the product by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of 4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as distillation and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol undergoes various chemical reactions, including:
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol has a wide range of applications in scientific research, including:
Mechanism of Action
The antioxidant activity of 4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol is primarily due to its ability to donate hydrogen atoms from the phenolic groups to neutralize free radicals. This process involves the formation of phenoxyl radicals, which are stabilized by the electron-donating effects of the tert-butyl groups . The sulfur atom in the molecule also plays a role in enhancing the stability of the phenoxyl radicals, thereby increasing the overall antioxidant efficacy .
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butyl-4-methylphenol (BHT): Another widely used antioxidant with similar structural features but lacks the sulfur atom.
2,2’-thiobis(4,6-di-tert-butylphenol): A compound with a similar structure but different substitution pattern on the phenol rings.
Uniqueness
4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol is unique due to the presence of both sulfur and tert-butyl groups, which contribute to its high antioxidant activity and stability. The sulfur atom enhances the stabilization of phenoxyl radicals, making it more effective than similar compounds without sulfur .
Properties
IUPAC Name |
2,4-ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)sulfanylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2S/c1-25(2,3)17-13-19(27(7,8)9)23(29)21(15-17)31-22-16-18(26(4,5)6)14-20(24(22)30)28(10,11)12/h13-16,29-30H,1-12H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJHKVLUGKEZJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)
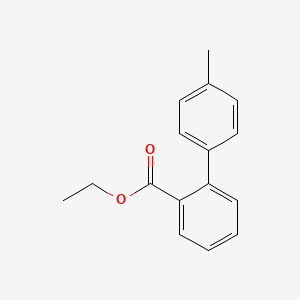
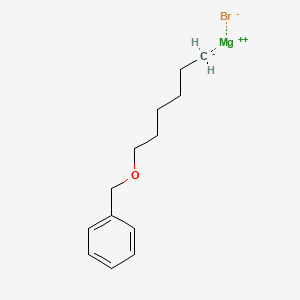


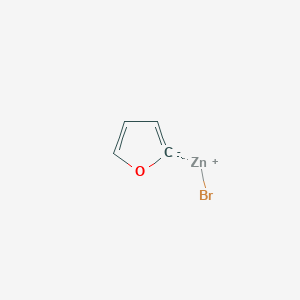

![6-Methylbenzimidazo[1,2-c]quinazoline](/img/structure/B6317526.png)
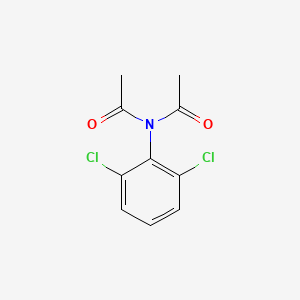


![(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B6317571.png)
